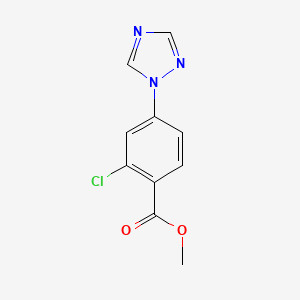

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate

Description

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate is a triazole-containing aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the 2-position and a 1,2,4-triazole moiety at the 4-position.

Properties

IUPAC Name |

methyl 2-chloro-4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-10(15)8-3-2-7(4-9(8)11)14-6-12-5-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJWMJWSQGGXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231943 | |

| Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-20-8 | |

| Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220141-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate to yield the triazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of triazole derivatives with different substituents.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Hydrolysis: Formation of 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzoic acid.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate exhibits significant antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens. Research has shown that compounds with triazole rings possess antifungal, antibacterial, and antiviral activities.

Case Study:

A study demonstrated that triazole derivatives, including this compound, were effective against various strains of bacteria and fungi. The compound was tested against Candida albicans and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms .

Anticancer Properties

Research indicates that triazole-containing compounds have potential anticancer effects. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells.

Data Table: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| This compound | MCF7 | 18 |

In a study involving various cancer cell lines, this compound exhibited promising results with IC50 values indicating effective cytotoxicity .

Fungicidal Activity

The compound has been evaluated for its fungicidal properties. Triazoles are widely used in agriculture to control fungal diseases in crops.

Case Study:

Field trials conducted on wheat crops revealed that the application of this compound significantly reduced the incidence of Fusarium graminearum, a common wheat pathogen. The treated plots showed a reduction in disease severity by approximately 40% compared to untreated controls .

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction between appropriate benzoic acid derivatives and triazole precursors under controlled conditions. The structural integrity of the compound is crucial for its biological activity.

Synthesis Overview: This reaction pathway highlights the importance of the triazole moiety in enhancing the compound's biological efficacy .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The compound may also interact with other enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with other triazole derivatives but differs in substituents and functional groups, leading to varied physicochemical and biological properties. Key comparisons include:

Difenoconazole

- Structure: 1-((2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole .

- Key Differences: Difenoconazole contains a 1,3-dioxolane ring and a chlorophenoxy group, increasing steric bulk and hydrophobicity.

- Impact : Enhanced environmental persistence and broader-spectrum antifungal activity compared to simpler triazole esters.

Triadimefon

- Structure: 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone .

- Key Differences: A ketone group replaces the ester, and a dimethylbutanone chain is present.

- Impact : The ketone group may improve systemic mobility in plants, while the ester in the target compound could favor hydrolysis-dependent activation.

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarbohydrazide

Physicochemical Properties

Research Findings and Implications

- Synthetic Flexibility : The target compound’s ester group allows for derivatization into acids or amides, enabling tailored pharmacokinetic profiles .

- Stability Considerations: Methyl esters are prone to enzymatic hydrolysis in vivo, contrasting with the hydrolytic stability of difenoconazole’s dioxolane ring .

- Activity Trade-offs: While bulkier analogs (e.g., difenoconazole) exhibit prolonged activity, simpler structures like the target compound may offer cost-effective synthesis routes.

Biological Activity

Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a triazole ring , which is known for its role in various biological activities. The compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have shown that triazole derivatives exhibit significant antimicrobial properties against various pathogens. This compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .

2. Antifungal Activity

- The compound has shown promising antifungal activity against species like Candida albicans and Aspergillus niger. Its mechanism involves disrupting the cell membrane integrity of fungi, leading to cell death .

3. Anticancer Properties

- Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant antiproliferative activity against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402), with IC50 values indicating potent efficacy .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key metabolic enzymes involved in cell proliferation and survival.

- DNA Interaction : Its structure allows for interaction with DNA, potentially leading to the induction of apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole derivatives, this compound was found to have an MIC (minimum inhibitory concentration) value of 15 μg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxicity of the compound against different cancer cell lines. The results indicated that at concentrations above 10 μM, there was a significant reduction in cell viability for MCF-7 cells compared to untreated controls. The study concluded that this compound could serve as a lead compound for further anticancer drug development .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazole derivatives are often synthesized by refluxing intermediates (e.g., substituted benzaldehydes or chlorobenzoates) with 1,2,4-triazole in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization may involve adjusting stoichiometry, solvent polarity, or reflux duration. Microwave-assisted synthesis (e.g., 100–150 W, 60–120 sec) can enhance reaction efficiency and purity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Techniques :

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, triazole protons at δ 8.0–8.5 ppm) .

- FT-IR : Peaks at ~1700 cm (ester C=O), ~1550 cm (triazole ring) .

- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) via C/H/N ratios .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Antifungal : Disk diffusion (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Dosage : Test concentrations from 1–100 µM; include positive controls (e.g., fluconazole for antifungal assays) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the triazole ring influence the compound’s bioactivity?

- SAR Analysis :

- Electron-withdrawing groups (e.g., Cl, CF) enhance antifungal activity by increasing lipophilicity and membrane penetration .

- Methyl or phenyl groups at the triazole N-1 position may improve binding to cytochrome P450 enzymes (e.g., CYP51 in fungi) .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 or human aromatase (PDB: 3EQM) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- Validation : Cross-reference docking scores (e.g., binding energy < −7 kcal/mol) with experimental IC values .

Q. How can contradictory data on biological activity be resolved (e.g., high in vitro efficacy but low in vivo performance)?

- Troubleshooting :

- Solubility : Measure logP (e.g., shake-flask method) to assess bioavailability. Poor solubility (<50 µg/mL) may require formulation with cyclodextrins .

- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways .

Methodological and Safety Considerations

Q. What precautions are critical when handling this compound in the lab?

- Safety Protocols :

- PPE : Gloves, lab coat, and goggles (acute toxicity: Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods to avoid aerosol formation .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

Q. How can chromatographic methods be optimized for analyzing this compound in complex mixtures?

- HPLC Conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.